molecular formula C8H7NO2 B1530865 3-Methyl-1,2-benzisoxazol-4-ol CAS No. 51110-58-8

3-Methyl-1,2-benzisoxazol-4-ol

Cat. No. B1530865
Key on ui cas rn: 51110-58-8
M. Wt: 149.15 g/mol
InChI Key: QJKWESZXKFJXGT-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

To 1-(2,6-dihydroxyphenyl)ethanone O-acetyloxime (Intermediate 9, 437 mg) pyridine (4.0 ml) was added and the reaction mixture was stirred at reflux for 2 hours. After the addition of HCl (4.0 ml of a 5M aqueous solution), the mixture was extracted 3 times with Et2O and the collected organic layers were washed with HCl (1M, aqueous solution). The organic phase was dried over sodium sulphate and filtered. Evaporation afforded the title compound (137 mg).
Name
1-(2,6-dihydroxyphenyl)ethanone O-acetyloxime
Quantity
437 mg
Type
reactant
Reaction Step One
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[N:5]=[C:6]([C:8]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][C:9]=1[OH:15])[CH3:7])(=O)C.Cl>N1C=CC=CC=1>[CH3:7][C:6]1[C:8]2=[C:13]([OH:14])[CH:12]=[CH:11][CH:10]=[C:9]2[O:15][N:5]=1

Inputs

Step One
Name
1-(2,6-dihydroxyphenyl)ethanone O-acetyloxime
Quantity
437 mg
Type
reactant
Smiles
C(C)(=O)ON=C(C)C1=C(C=CC=C1O)O
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)ON=C(C)C1=C(C=CC=C1O)O
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times with Et2O
WASH
Type
WASH
Details
the collected organic layers were washed with HCl (1M, aqueous solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC=2C1=C(C=CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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